molecular formula C13H14N4O B1670730 1,5-Diphenylcarbazide CAS No. 140-22-7

1,5-Diphenylcarbazide

Cat. No. B1670730
CAS RN: 140-22-7
M. Wt: 242.28 g/mol
InChI Key: KSPIHGBHKVISFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenylcarbazide (DPC) is a colorimetric reagent commonly employed in the determination of trace metals .


Synthesis Analysis

An optical sensor for colorimetric detection of Cr(VI) was synthesized by immobilizing 1,5-Diphenylcarbazide (DPC) into alginate/pectin films . The effectiveness of DPC immobilization was increased through the addition of cation surfactant (CTAB) to form hydrophobic-ion pairs .


Molecular Structure Analysis

1,5-Diphenylcarbazide has a structural formula similar to that of diphenylcarbazone and can be easily converted into it by oxidation .


Chemical Reactions Analysis

1,5-Diphenylcarbazide reaction with chromium (VI) has been widely used for the spectrophotometric determination of chromium . It is also an electron donor and can be used for measuring photosystem 2 activity in subchloroplast fragments .


Physical And Chemical Properties Analysis

1,5-Diphenylcarbazide is a white solid that is scarcely soluble in water, but readily soluble in organic solvents like acetone, hot ethanol, and acetic acid . Its molecular formula is C13H14N4O, with an average mass of 242.277 Da .

Scientific Research Applications

1. Chromium Monitoring in Water

  • Application Summary: 1,5-Diphenylcarbazide is used in a colorimetric method for chromium detection in water. This method is based on the reaction between the dye and chromium, resulting in a color change that can be measured .
  • Methods of Application: The dye is added to the water sample, and rapid color development is observed. The samples are then measured at 543 nm. This method is optimized for use in a microfluidic detection system .
  • Results: The method obeys Beer’s law in the range between 0.03–3 mg·L −1. The detection limit and quantitation limit were found to be 0.023 and 0.076 mg·L −1, respectively .

2. Photometric and Visual Detection of Cr(VI)

  • Application Summary: 1,5-Diphenylcarbazide is used to modify gold nanoparticles for the photometric and visual detection of Cr(VI). The detection scheme is based on the redox reaction between the dye and Cr(VI) ion, followed by complexation between oxidized dye and Cr(III) .
  • Methods of Application: The method is based on the well-known redox reaction that occurs between the dye (on the gold nanoparticles) and Cr(VI) ion, followed by complexation between oxidized dye and Cr(III). This complexation triggers aggregation of the gold nanoparticles and a color change from red to blue .
  • Results: The method is highly selective for Cr(VI) and has a 0.3 μM limit of detection, which is much lower than the maximal permitted level in drinking water .

3. Quantification of Palladium and Platinum

  • Application Summary: 1,5-Diphenylcarbazide is used as a reagent for the quantification of palladium and platinum by spectrophotometry .
  • Methods of Application: The method involves the use of 1,5-Diphenylcarbazide as a reagent in spectrophotometric analysis .
  • Results: The method allows for the accurate quantification of palladium and platinum .

4. Chromium(III) Determination

  • Application Summary: 1,5-Diphenylcarbazide is used in the determination of Chromium (III) based on the oxidative effect of chlorine radicals generated from CCl4 sonolysis in aqueous solution .
  • Methods of Application: The method involves the oxidation of Cr (III) during sonication in carbonated aqueous solutions saturated with CClO 4, leading to the quantitative formation of Cr (VI). This provides a simple and rapid method for spectrophotometric chromium determination with 1,5-diphenylcarbazide .
  • Results: The relative standard deviation obtained for aqueous solutions with 1 µg of Cr was <2% ( N = 10) and the calculated detection limit (3 σ) was 5 ng of Cr .

5. Estimation of Hg(II) Ions

  • Application Summary: 1,5-Diphenylcarbazide is used as a mediator for the functionalization of carbon paste electrodes employed in the estimation of Hg (II) ions by differential pulse voltammetry .
  • Methods of Application: The method involves the use of 1,5-Diphenylcarbazide as a mediator for the functionalization of carbon paste electrodes .
  • Results: The method allows for the accurate estimation of Hg (II) ions .

6. Detection of Mercury Ions

  • Application Summary: 1,5-Diphenylcarbazide is used as a mediator for the functionalization of carbon paste electrodes employed in the estimation of Hg (II) ions by differential pulse voltammetry .
  • Methods of Application: The method involves the use of 1,5-Diphenylcarbazide as a mediator for the functionalization of carbon paste electrodes .
  • Results: The method allows for the accurate estimation of Hg (II) ions .

Safety And Hazards

1,5-Diphenylcarbazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-dianilinourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIHGBHKVISFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059690
Record name Carbonic dihydrazide, 2,2'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; gradually becomes pink; [Merck Index] Decomposes in light; [Hawley] Water insoluble; [MSDSonline]
Record name 1,5-Diphenylcarbazide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,5-Diphenylcarbazide

CAS RN

140-22-7
Record name Diphenylcarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylcarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenylcarbazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic dihydrazide, 2,2'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonic dihydrazide, 2,2'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-diphenylcarbonohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-DIPHENYLCARBAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1XPA8N0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,5-Diphenylcarbazide
Reactant of Route 2
1,5-Diphenylcarbazide
Reactant of Route 3
Reactant of Route 3
1,5-Diphenylcarbazide
Reactant of Route 4
1,5-Diphenylcarbazide
Reactant of Route 5
Reactant of Route 5
1,5-Diphenylcarbazide
Reactant of Route 6
1,5-Diphenylcarbazide

Citations

For This Compound
6,340
Citations
B Friese, F Umland - Fresenius' Zeitschrift für analytische Chemie, 1977 - Springer
The commercially available analytical reagents 1,5-diphenylcarbazide and 1,5-diphenylcarbazone were found to contain considerable impurities. In 1,5-diphenylcarbazide an …
Number of citations: 0 link.springer.com
A Sanchez-Hachair, A Hofmann - Comptes Rendus Chimie, 2018 - Elsevier
Quantification of Cr(VI) in an aqueous solution is conducted by direct UV–visible spectrophotometry based on the yellow coloring of the chromate ion. Measurements show that …
Number of citations: 110 www.sciencedirect.com
AB Farag, AM El-Wakil, MS El-Shahawi - Analyst, 1981 - pubs.rsc.org
The sensitivity and selectivity of spot reactions have been greatly improved by impregnating the reagents on filter-paper, l by the ring oven te~ hnique,~ and by the resin spot-test method…
Number of citations: 28 pubs.rsc.org
A Lace, D Ryan, M Bowkett, J Cleary - International journal of …, 2019 - mdpi.com
Chromium contamination of drinking water has become a global problem due to its extensive use in industry. The most commonly used methods for chromium detection in water are …
Number of citations: 126 www.mdpi.com
SS Borges, M Korn, JLF da Costa Lima - Analytical sciences, 2002 - Springer
Oxidation of Cr(III) during sonication in carbonated aqueous solutions saturated with CClO 4 leads to the quantitative formation of Cr(VI) and provides a simple and rapid method for …
Number of citations: 22 link.springer.com
G Liu, S Chen, M Hongfang, X Liu - Journal of the Serbian Chemical …, 2007 - doiserbia.nb.rs
In this study, the adsorption process of 1,5- diphenylcarbazide (DPC) self-assembled monolayers on a copper surface was investigated by using molecular mechanics. The results …
Number of citations: 7 doiserbia.nb.rs
S Shariati, G Khayatian - RSC advances, 2021 - pubs.rsc.org
We have prepared a microfluidic paper-based analytical device (μPAD) for the determination of cysteine and homocysteine based on 1,5-diphenylcarbazide-capped silver nanoparticles…
Number of citations: 21 pubs.rsc.org
A Kaparwan, N Singh, K Singh… - Asian Journal of …, 2012 - academia.edu
Electrochemical behaviour of 1, 5-diphenylcarbazide has been investigated to determine the oxidation-reduction process at hanging mercury electrode by using differential pulse …
Number of citations: 4 www.academia.edu
Y Zhai, S Duan, Q He, X Yang, Q Han - Microchimica Acta, 2010 - Springer
A new method for solid-phase extraction and preconcentration of trace mercury(II) from aqueous solution was developed using 1,5-diphenylcarbazide doped magnetic Fe 3 O 4 …
Number of citations: 134 link.springer.com
MT Ramírez, A Morales-Pérez… - Journal of …, 1996 - Elsevier
Diphenylcarbazide (DPCI) or diphenylcarbazone (DPCO) is introduced into carbon paste electrodes in order to determine the potential ranges where the oxidation-reduction processes …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.